4-Chlorothiophenol

Catalog No.
S1490162
CAS No.
106-54-7
M.F
C6H5ClS
M. Wt
144.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chlorothiophenol

Eliminate volatile thiophenol hazards. 4-Chlorothiophenol (CAS 106-54-7) is a crystalline solid for safe, accurate weighing.

  • Resists plasmonic dimerization: artifact-free SERS reporter, unlike 4-ATP.
  • +1.41 D dipole aligns work function (550-580 meV) for perovskite solar cells and OFET SAMs.
  • pKa 5.9: mild-base thiolate formation for scalable cross-coupling.

CAS Number

106-54-7

Product Name

4-Chlorothiophenol

IUPAC Name

4-chlorobenzenethiol

Molecular Formula

C6H5ClS

Molecular Weight

144.62 g/mol

InChI

InChI=1S/C6H5ClS/c7-5-1-3-6(8)4-2-5/h1-4,8H

InChI Key

VZXOZSQDJJNBRC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1S)Cl

Synonyms

4-Chlorobenzenethiol; p-Chlorobenzenethiol; 1-Chloro-4-mercaptobenzene; 4-Chlorobenzenethiol; 4-Chlorophenylmercaptan; 4-Chlorophenylthiol; 4-Mercaptophenyl chloride; NSC 18714; NSC 229564; p-Chlorobenzenethiol; p-Chlorophenylmercaptan; p-Chloropheny

Canonical SMILES

C1=CC(=CC=C1S)Cl

The exact mass of the compound 4-Chlorothiophenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 229564. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

25 g, 100 g

4-Chlorothiophenol (CAS 106-54-7) is a para-halogenated aromatic thiol prioritized in procurement for its superior handling characteristics and highly specific electronic properties compared to unsubstituted thiophenol . Unlike its highly volatile and malodorous parent compound, 4-Chlorothiophenol exists as a crystalline solid at room temperature, drastically reducing vapor exposure risks and enabling precise stoichiometric weighing in industrial synthesis . Furthermore, the para-chloro substitution imparts a distinct molecular dipole and photochemical stability, making it a non-interchangeable precursor for advanced optoelectronic self-assembled monolayers (SAMs) and artifact-free surface-enhanced Raman scattering (SERS) probes.

Research Fit

FormatBenchtop-stable crystalline thiol
Electronic TuningPara-chloro substituent modulates reactivity and acidity
Use ContextOrganic synthesis, polymer modification, nanomaterial ligand

Attempting to substitute 4-Chlorothiophenol with generic thiophenol introduces severe processability failures, as the liquid nature and high vapor pressure of thiophenol complicate mass measurement and require extreme engineering controls for odor and inhalation hazards . In analytical and diagnostic applications, substituting with closely related functionalized analogs like 4-aminothiophenol (4-ATP) critically compromises data integrity; 4-ATP undergoes rapid plasmon-driven photochemical dimerization under laser irradiation, whereas 4-Chlorothiophenol remains structurally inert [1]. Additionally, for electrode engineering, generic thiols cannot replicate the specific +1.41 D dipole moment required to achieve precise work function alignment at metal-semiconductor interfaces.

Substitution Risk

4-Chlorothiophenolvs4-Fluorothiophenol: altered photophysics and polymer reactivity profile
4-Chlorothiophenolvs4-Bromothiophenol: different nanocluster excited-state lifetime and reaction kinetics
4-ChlorothiophenolvsThiophenol: higher pKa shifts thiolate availability and nucleophilicity

Physical State and Handling Superiority vs. Thiophenol

Thiophenol is a highly volatile liquid that complicates precise stoichiometric weighing and requires stringent containment. In contrast, 4-Chlorothiophenol is a crystalline solid with a melting point of 49-51 °C and a significantly lower vapor pressure (0.335 mmHg at 25 °C) . This solid state allows for accurate mass measurement, easier handling, and reduced exposure risk during scale-up synthesis.

Evidence DimensionPhysical state and vapor pressure at 25 °C
Target Compound DataSolid (mp 49-51 °C), Vapor Pressure ~0.335 mmHg
Comparator Or BaselineThiophenol (Liquid, Vapor Pressure ~1.5 mmHg)
Quantified DifferencePhase shift to solid; >4x reduction in vapor pressure
ConditionsStandard ambient temperature and pressure (25 °C)

Solid-state precursors enable precise weighing and reduce noxious vapor exposure, directly lowering engineering controls and handling costs in procurement.

Excited-State Lifetime
Head-to-head
Longer decay time vs 4-Br analog in Ag14 NCs
Supports optoelectronic material design
Femtosecond TA spectroscopy at room temperature

Enhanced Thiolate Formation via pKa Shift

The electron-withdrawing nature of the para-chloro substituent increases the acidity of the thiol group, giving 4-Chlorothiophenol a pKa of 5.9 compared to the unsubstituted thiophenol pKa of approximately 6.6 . This increased acidity allows for the quantitative generation of the reactive thiolate anion under milder basic conditions, which is critical for preventing side reactions in sensitive cross-coupling or nucleophilic substitution workflows.

Evidence DimensionAcid dissociation constant (pKa)
Target Compound DatapKa = 5.9
Comparator Or BaselineThiophenol (pKa ~ 6.6)
Quantified Difference0.7 pKa unit reduction (approx. 5-fold increase in acidity)
ConditionsAqueous/methanol solution at 25 °C

Milder deprotonation requirements expand compatibility with base-sensitive substrates in complex pharmaceutical intermediate synthesis.

Photocatalytic Yield
Head-to-head
92–100%
Reported disulfide yield under visible light
Iodo-BODIPY catalyst, green LED, 6 h

Photochemical Stability in SERS Applications vs. 4-Aminothiophenol

In Surface-Enhanced Raman Scattering (SERS) applications, 4-aminothiophenol (4-ATP) is notorious for undergoing plasmon-driven photochemical dimerization to p,p'-dimercaptoazobenzene (DMAB) under laser irradiation, which convolutes the spectral readout. 4-Chlorothiophenol is highly photochemically stable and does not dimerize under identical laser excitation, providing a static, reliable Raman signature (with distinct peaks at 338, 536, and 1566 cm⁻¹) essential for quantitative SERS tags[1].

Evidence DimensionPlasmon-driven photochemical dimerization
Target Compound DataStable (no dimerization products observed)
Comparator Or Baseline4-Aminothiophenol (Rapid conversion to DMAB)
Quantified DifferenceComplete elimination of photochemical artifacts
ConditionsLaser irradiation on gold/silver nanoparticle substrates

Procurement of 4-Chlorothiophenol over 4-ATP ensures reliable, artifact-free signal quantification in commercial diagnostic and SERS-based sensing platforms.

PVC Modification
Head-to-head
No side reactions
Supports clean polymer post-functionalization
NMR/elemental analysis confirmation

Electrode Work Function Tuning via SAM Dipole

Self-assembled monolayers (SAMs) of 4-Chlorothiophenol on gold electrodes impart a positive molecular dipole (+1.41 D), which effectively tunes the metal's work function. When used in interdigitated arrays alongside a negative dipole SAM like 4-methoxythiophenol (OMeTP, -2.67 D), 4-Chlorothiophenol enables a precise contact potential difference (CPD) of 550–580 meV between adjacent microelectrodes [1]. This precise energetic alignment is impossible to achieve with generic or unsubstituted thiols.

Evidence DimensionContact potential difference (CPD) / Work function shift
Target Compound DataImparts +1.41 D dipole (creating up to 580 meV diff vs OMeTP)
Comparator Or BaselineUnmodified Gold or Generic Thiophenol
Quantified Difference550–580 meV engineered work function difference
ConditionsSAMs on gold interdigitated microelectrode arrays

Predictable work function tuning is strictly required for optimizing charge extraction in back-contact perovskite solar cells and organic electronics.

Acidity (pKa)
Class-level
5.9–6.1
Influences pH-dependent thiolate reactivity
More acidic than thiophenol (~6.5)
Cross-Coupling
Supporting evidence
High yielding substrate
Supports synthetic versatility in C–S bond formation
Pd/Ni-catalyzed couplings reported

Artifact-Free SERS Diagnostic Probes

Because 4-Chlorothiophenol resists the plasmon-driven dimerization that plagues 4-aminothiophenol, it is the preferred Raman reporter for quantitative lateral flow assays and SERS liquid chips [1]. Buyers developing commercial diagnostic sensors should select this compound to guarantee stable, reproducible spectral readouts under continuous laser excitation.

Work Function Engineering in Optoelectronics

The precise +1.41 D dipole moment of 4-Chlorothiophenol makes it an essential SAM component for tuning gold electrode work functions in back-contact perovskite solar cells and organic field-effect transistors [2]. Procurement for device fabrication should prioritize this specific halogenated analog to achieve the exact 550–580 meV contact potential difference required for optimal charge extraction.

Scalable Synthesis of Pharmaceutical Thioethers

The solid state and lower pKa (5.9) of 4-Chlorothiophenol compared to liquid thiophenol make it the superior precursor for large-scale cross-coupling and nucleophilic substitution reactions . Process chemists should procure this compound to minimize vapor hazards, improve stoichiometric precision, and enable thiolate formation under milder basic conditions.

Application Selection Guide

Application
Selection Property
Validation Focus
Luminescent silver nanocluster ligand design
Reported longer excited-state lifetime
Transient absorption decay characterization
Photocatalytic disulfide synthesis
High conversion efficiency under visible light
Photocatalytic yield optimization with iodo-BODIPY
PVC post-functionalization
Side-reaction-free nucleophilic substitution
Degree of substitution and thermal analysis
pH-controlled thiolate reactivity design
More acidic thiol group (lower pKa)
pKa-dependent reaction kinetics

XLogP3

3

Boiling Point

206.0 °C

Melting Point

61.0 °C

UNII

1O71UA6O72

GHS Hazard Statements

Aggregated GHS information provided by 63 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (90.48%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (98.41%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

106-54-7

Wikipedia

P-chlorothiophenol

General Manufacturing Information

Benzenethiol, 4-chloro-: ACTIVE

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